Alanine, 3-selenyl-

Overview

Description

. It is a naturally occurring amino acid and plays a crucial role in various biological processes. Its unique structure allows it to participate in redox reactions and serve as a cofactor in certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alanine, 3-selenyl-, can be synthesized through the reaction of alanine with selenium-containing reagents. One common method involves the reaction of L-alanine with sodium selenite in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Alanine, 3-selenyl-, involves large-scale reactions using similar principles but with optimized conditions to increase yield and purity. The process may include additional purification steps such as crystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Alanine, 3-selenyl-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of Alanine, 3-selenyl-, can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve the replacement of the selenium atom with other functional groups using appropriate reagents.

Major Products Formed:

Oxidation: Selenocysteine sulfoxide

Reduction: Selenocysteine hydride

Substitution: Various derivatives depending on the substituting group

Scientific Research Applications

Alanine, 3-selenyl-, has significant applications in scientific research across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Alanine, 3-selenyl-, is involved in the synthesis of selenoproteins, which are essential for antioxidant defense and thyroid hormone metabolism.

Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of selenium-containing compounds and in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Alanine, 3-selenyl-, exerts its effects involves its incorporation into selenoproteins. These proteins play a crucial role in redox reactions and antioxidant defense. The selenium atom in Alanine, 3-selenyl-, acts as a redox-active center, facilitating the transfer of electrons in various biochemical processes.

Molecular Targets and Pathways:

Selenoproteins: Alanine, 3-selenyl-, is incorporated into selenoproteins such as glutathione peroxidase and thioredoxin reductase.

Antioxidant Defense: These selenoproteins help in neutralizing reactive oxygen species and protecting cells from oxidative damage.

Thyroid Hormone Metabolism: Selenoproteins are involved in the metabolism of thyroid hormones, which are essential for regulating metabolism and growth.

Comparison with Similar Compounds

Cysteine: Contains a sulfur atom in place of selenium.

Methionine: Another sulfur-containing amino acid.

Selenomethionine: A selenium analog of methionine.

Biological Activity

Alanine, 3-selenyl- is a naturally occurring amino acid that plays a significant role in various biological processes, particularly due to its incorporation into selenoproteins. This compound has garnered attention for its antioxidant properties and potential therapeutic applications, particularly in cancer treatment. This article provides a detailed overview of the biological activity of Alanine, 3-selenyl-, supported by data tables and relevant research findings.

Overview of Alanine, 3-selenyl-

Chemical Structure and Properties:

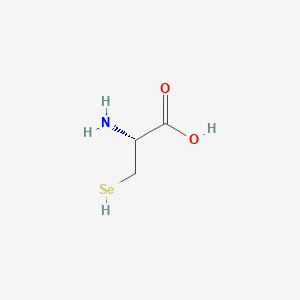

- Molecular Formula: C₃H₇NO₂Se

- Molecular Weight: 136.06 g/mol

- CAS Number: 25076

Alanine, 3-selenyl- is characterized by the presence of selenium, which enhances its biological activity compared to standard alanine. The selenium atom acts as a redox-active center, facilitating electron transfer in various biochemical reactions .

Alanine, 3-selenyl- is primarily involved in the synthesis of selenoproteins, which are crucial for antioxidant defense and thyroid hormone metabolism. The key mechanisms include:

- Incorporation into Selenoproteins: Alanine, 3-selenyl- is integrated into proteins like glutathione peroxidase and thioredoxin reductase, which are vital for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .

- Antioxidant Defense: Selenoproteins help mitigate oxidative stress by converting harmful peroxides into less harmful molecules .

- Thyroid Hormone Metabolism: These proteins also play a role in the metabolism of thyroid hormones, essential for regulating metabolic processes .

Antioxidant Properties

Alanine, 3-selenyl- exhibits significant antioxidant activity. Research indicates that selenium-containing compounds can reduce oxidative stress markers in various cell types. For instance, studies have shown that treatment with selenium compounds leads to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Cancer Treatment

Emerging evidence suggests that Alanine, 3-selenyl- may have therapeutic potential in cancer treatment due to its ability to induce apoptosis (programmed cell death) in cancer cells. A study demonstrated that selenium compounds could inhibit cell proliferation and promote apoptosis in prostate cancer cell lines by modulating histone deacetylase (HDAC) activity .

Data Tables

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant Defense | Neutralizes ROS via selenoproteins | , |

| Cancer Apoptosis | Induces apoptosis in cancer cells | , |

| Thyroid Metabolism | Aids in the metabolism of thyroid hormones | , |

Table 2: Effects of Alanine, 3-selenyl- on Oxidative Stress

| Treatment | Cell Type | MDA Levels (µM) | Reference |

|---|---|---|---|

| Control | Prostate Cancer | 5.0 | |

| Alanine, 3-selenyl- | Prostate Cancer | 2.0 |

Case Studies

-

Prostate Cancer Study:

A study involving LNCaP prostate cancer cells treated with selenium compounds showed a significant reduction in HDAC activity and an increase in acetylated histones, indicating a potential pathway through which Alanine, 3-selenyl- may exert its anticancer effects . -

Oxidative Stress Reduction:

In another experiment focusing on human fibroblasts exposed to oxidative stressors, supplementation with selenium-containing amino acids resulted in decreased oxidative damage as evidenced by reduced MDA levels and improved cell viability .

Properties

IUPAC Name |

(2R)-2-amino-3-selanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZBPNGNEQAJSX-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[SeH] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[SeH] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Selenocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10236-58-5, 3614-08-2 | |

| Record name | L-Selenocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.